molecular formula C24H18FNO4 B2491374 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide CAS No. 923112-99-6

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide

Cat. No.: B2491374
CAS No.: 923112-99-6
M. Wt: 403.409
InChI Key: HHHHMTRDFCUJBJ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains an ethoxyphenyl group, a fluorobenzamide moiety, and a ketone functional group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-4-one structure.

    Introduction of the ethoxyphenyl group: The chromen-4-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the fluorobenzamide moiety: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used as a probe to study enzyme-substrate interactions and as a tool to investigate cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical and biological properties.

    N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-chlorobenzamide: This compound has a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions with molecular targets.

    N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-bromobenzamide: This compound has a bromine atom instead of a fluorine atom, which can alter its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-2-29-19-10-5-15(6-11-19)23-14-21(27)20-13-18(9-12-22(20)30-23)26-24(28)16-3-7-17(25)8-4-16/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHHMTRDFCUJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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